TrkA Inhibitory Potency: A 27-Fold Window Against Another WO2013009582-Disclosed Example
The target compound (TTD ID: D0CG8N) demonstrates a TrkA IC50 of 11 nM, as documented in patent WO2013009582 [1]. This places it at an intermediate potency level within its own patent family. When benchmarked against D0Y0XJ, another compound from the same patent application which exhibits a TrkA IC50 of 28 nM [1], the target compound shows a 2.5-fold greater inhibitory activity.
| Evidence Dimension | TrkA Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | Comparator Compound (TTD ID: D0Y0XJ, from patent WO2013009582): IC50 = 28 nM |
| Quantified Difference | 2.5-fold (Target vs. Comparator) |
| Conditions | In vitro kinase inhibition assay as reported in patent WO2013009582. |
Why This Matters
For researchers assembling a panel of TrkA inhibitors for SAR studies, this compound provides a specific, mid-level potency data point distinct from the sub-nanomolar and micromolar alternatives, enabling finer resolution of concentration-response relationships.
- [1] Therapeutic Target Database (TTD). Target and Its Patented Drug(s) for TrkA (T07173). Listing for patent WO2013009582 showing D0CG8N (IC50 = 11 nM) and D0Y0XJ (IC50 = 28 nM). View Source
